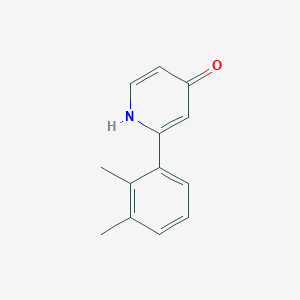
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% (6-ADMP) is an organic compound that belongs to the family of picolinic acids. It is a synthetic, white crystalline solid with a molecular weight of 191.21 g/mol. 6-ADMP is a versatile compound that is used in a variety of scientific and research applications. It is also used as a reagent in organic synthesis, as a catalyst, and as an analytical tool.
Wirkmechanismus
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% acts as an electron acceptor, which allows it to act as a catalyst in a variety of reactions. It is capable of forming a variety of complexes with other molecules, including metal ions and organic compounds. These complexes are then used in a variety of synthetic reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is capable of inhibiting the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% has been shown to inhibit the growth of a variety of fungi, including Aspergillus niger and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. It is a relatively inexpensive reagent, which makes it ideal for use in a variety of research applications. In addition, it is easy to synthesize and store, and it is stable over a wide range of temperatures and pH levels. However, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% research. It could be used in the development of new drugs and agrochemicals, as well as in the synthesis of polymers and polysaccharides. In addition, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% could be used in the development of new analytical techniques, such as HPLC and LC-MS. Finally, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% could be used in the development of new catalysts for use in a variety of organic synthesis reactions.
Synthesemethoden
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the reduction of 2-amino-3-(3,5-dimethylphenyl)picolinic acid with sodium borohydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The resulting product is a white crystalline solid with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst, and as an analytical tool. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. In addition, 6-Amino-3-(3,5-dimethylphenyl)picolinic acid, 95% is used in the synthesis of polymers, polysaccharides, and dyes.
Eigenschaften
IUPAC Name |
6-amino-3-(3,5-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-9(2)7-10(6-8)11-3-4-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWWOHRMCRCDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3,5-dimethylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














